molecular formula C13H12ClNO3 B2997798 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid CAS No. 937604-82-5

2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid

Cat. No.: B2997798
CAS No.: 937604-82-5
M. Wt: 265.69
InChI Key: BCYBETOJGFRLIU-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique molecular structure, which includes a chloro-substituted cyclohexene ring and an amino benzoic acid moiety.

Scientific Research Applications

2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid typically involves the reaction of an acid chloride with an amine. For example, a solution of acid chloride can be slowly added to a slurry of the amine in acetonitrile, followed by stirring for an hour . The reaction mass is then acidified with hydrochloric acid and extracted with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary raw materials. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the cyclohexene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid include other chloro-substituted cyclohexene derivatives and amino benzoic acid derivatives. Examples include:

  • This compound analogs with different substituents on the cyclohexene ring.
  • Amino benzoic acid derivatives with various functional groups attached to the benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chloro-substituted cyclohexene ring and an amino benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(2-chloro-3-oxocyclohexen-1-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)13(17)18/h1-2,4-5,15H,3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBETOJGFRLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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